Bienvenue dans la boutique en ligne BenchChem!

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

Medicinal Chemistry Scaffold Hopping Bioisostere Design

This racemic trans-bicyclic ether serves as a strategic building block for introducing the 2-oxabicyclo[2.2.2]octane scaffold, a validated saturated bioisostere of the para-substituted phenyl ring. Its unique geometry (2.6 Å inter-substituent distance, 176° exit vector) and improved physicochemical profile (reduced LogP, enhanced solubility) make it irreplaceable for medicinal chemistry programs optimizing ADME properties. Procure for SAR studies, kinase inhibitor or HDAC inhibitor development.

Molecular Formula C9H15BrO
Molecular Weight 219.122
CAS No. 2137033-85-1
Cat. No. B2481047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
CAS2137033-85-1
Molecular FormulaC9H15BrO
Molecular Weight219.122
Structural Identifiers
SMILESCC12CCC(CC1)(CO2)CBr
InChIInChI=1S/C9H15BrO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3
InChIKeyPFSQHMBTVBRYOJ-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane 2137033-85-1: Bridged Bicyclic Intermediate for Phenyl Bioisostere Development


4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane (CAS 2137033-85-1) is a bicyclic ether featuring a reactive bromomethyl group attached to a 2-oxabicyclo[2.2.2]octane scaffold . The core 2-oxabicyclo[2.2.2]octane skeleton was validated in 2023 as a saturated bioisostere of the para-substituted phenyl ring, with demonstrated improvements in water solubility, metabolic stability, and reduced lipophilicity when replacing phenyl moieties in drug molecules [1]. The compound is supplied as the racemic trans (1R,4R/1S,4S) mixture and serves primarily as a synthetic building block for introducing this novel bioisosteric framework into pharmaceutical candidates.

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane 2137033-85-1: Why Analog Scaffolds Do Not Substitute


Generic substitution among bromomethyl-functionalized bicyclic scaffolds fails because the specific 2-oxabicyclo[2.2.2]octane framework confers quantifiably distinct physicochemical and geometric properties relative to alternative saturated bioisosteres. Systematic comparison of phenyl bioisostere candidates reveals that the 2-oxabicyclo[2.2.2]octane scaffold achieves an inter-substituent distance of 2.6 Å with near-linear exit vectors (φ = 176°), closely mimicking the 2.9 Å distance and geometry of the para-substituted phenyl ring [1]. In contrast, the bicyclo[2.2.2]octane scaffold (lacking the bridging oxygen) exhibits significantly higher lipophilicity (calculated LogP difference of approximately 0.5–1.0 units) [1], while the cubane scaffold presents documented stability concerns under physiological conditions [2]. The 1-methyl and 4-bromomethyl substitution pattern is structurally non-equivalent to other regioisomers (e.g., 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane, CAS 2413898-31-2, which lacks the 1-methyl group) and therefore cannot be interchanged without altering downstream synthetic outcomes or final drug candidate properties .

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane 2137033-85-1: Quantitative Differentiation Evidence for Scientific Procurement


4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane: Geometric Fidelity to para-Phenyl versus Alternative Bioisosteres

The 2-oxabicyclo[2.2.2]octane scaffold provides a substitution distance of 2.6 Å between bridgehead positions, compared to 2.9 Å for the para-phenyl ring it is designed to replace [1]. The exit vector linearity, measured as φ = 176°, is near-ideal for preserving para-substituent orientation [1]. This geometric fidelity is superior to that of bicyclo[1.1.1]pentane (BCP), which exhibits a shorter inter-substituent distance of approximately 1.8–1.9 Å and a non-linear exit vector, fundamentally altering molecular topology [2]. The presence of the bridging oxygen atom in the 2-oxabicyclo[2.2.2]octane scaffold reduces calculated LogP by approximately 0.5–1.0 units relative to the all-carbon bicyclo[2.2.2]octane analog, addressing the lipophilicity penalty that limits the utility of the carbon-only framework [1].

Medicinal Chemistry Scaffold Hopping Bioisostere Design

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane: Documented Physicochemical Improvements in Imatinib Bioisostere Replacement

Replacement of the phenyl ring in Imatinib with the 2-oxabicyclo[2.2.2]octane scaffold (using a derivative synthesized from a precursor structurally analogous to the target compound) produced quantifiable improvements in three critical drug-like properties: increased aqueous solubility, enhanced metabolic stability in human liver microsomes, and reduced lipophilicity [1]. In Vorinostat (SAHA), the same scaffold replacement generated a new bioactive analog, demonstrating that the core framework is compatible with diverse pharmacophores while maintaining or altering biological activity [1]. These findings establish that compounds built on the 2-oxabicyclo[2.2.2]octane scaffold can deliver measurable advantages over the phenyl-containing parent molecules.

Drug Discovery Physicochemical Profiling Kinase Inhibitors

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane: Comparison with Cubane Scaffold Stability and Synthetic Accessibility

The 2-oxabicyclo[2.2.2]octane scaffold addresses a documented limitation of the cubane bioisostere: stability under physiological and synthetic conditions [1]. Cubane derivatives, while geometrically appealing for phenyl replacement, present recognized stability challenges due to ring strain and decomposition pathways that can limit their utility in drug discovery programs [1]. In contrast, the 2-oxabicyclo[2.2.2]octane framework is synthesized via an iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile, a method that proceeds under mild conditions and provides a stable, isolable intermediate for subsequent bromomethyl functionalization [2].

Chemical Stability Synthetic Feasibility Bioisostere Selection

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane: Regioisomeric Distinction from Non-Methylated Analogs

The 1-methyl substituent on the target compound (C9H15BrO, MW 219.12) distinguishes it from the non-methylated analog 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane (CAS 2413898-31-2, C8H13BrO, MW 205.09) . This methyl group is not merely a passive substituent: it occupies the bridgehead position opposite the bromomethyl group, altering the conformational landscape and potentially influencing the stereochemical outcome of subsequent nucleophilic substitution reactions. The 1-methyl substitution pattern directly mirrors the intended 1,4-disubstituted arrangement in the final bioisosteric replacement, where one bridgehead bears the attachment point to the drug scaffold and the other bears the functional group mimicking the para-substituent.

Synthetic Intermediate Structure-Activity Relationship Lead Optimization

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane: Stereochemical Identity and Implications for Downstream Synthesis

The target compound is supplied as rac-(1R,4R)-4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane, trans, as confirmed by SMILES notation BrC[C@]12CC[C@](CC1)(OC2)C . The trans configuration places the 1-methyl and 4-bromomethyl groups on opposite faces of the bicyclic framework, establishing a defined spatial relationship that influences the trajectory of incoming nucleophiles. This stereochemical definition is essential for predictable outcomes in SN2 reactions where the bromomethyl group serves as the electrophilic handle for installing diverse functional groups (amines, thiols, carboxylates, azides) while preserving the scaffold geometry.

Stereochemistry Chiral Synthesis Enantioselective Reactions

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane: Reactive Handle Comparison with Iodomethyl Analog

The bromomethyl group serves as a balanced electrophilic handle for nucleophilic substitution reactions. While the corresponding iodomethyl analog (4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane, CAS 2276307-57-2) offers higher reactivity due to the superior leaving-group ability of iodide, it is also more prone to decomposition, light sensitivity, and unwanted side reactions [1]. The bromomethyl derivative provides a more stable, storable intermediate with sufficient reactivity for efficient coupling with amines, thiols, alkoxides, and carbon nucleophiles under standard laboratory conditions .

Synthetic Methodology Nucleophilic Substitution Building Block Selection

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane 2137033-85-1: Research Application Scenarios Based on Quantitative Evidence


Scaffold Hopping in Kinase Inhibitor Lead Optimization (Imatinib-Class Drugs)

The 2-oxabicyclo[2.2.2]octane scaffold demonstrated improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity when replacing the phenyl ring in Imatinib [1]. 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane serves as the key synthetic entry point for installing this validated scaffold into proprietary kinase inhibitor scaffolds. The bromomethyl group enables coupling to amine-, thiol-, or hydroxyl-containing pharmacophores, while the 1-methyl substitution preserves the intended 1,4-disubstitution pattern required for para-phenyl mimicry.

Epigenetic Drug Discovery (HDAC Inhibitor Development)

Replacement of the phenyl ring in Vorinostat (SAHA) with the 2-oxabicyclo[2.2.2]octane scaffold generated a new bioactive analog, confirming compatibility with hydroxamic acid-based zinc-binding pharmacophores [1]. Researchers developing novel HDAC inhibitors can utilize the target compound to install the bioisosteric scaffold into their leads, with the expectation of preserved target engagement combined with the documented solubility and metabolic stability improvements characteristic of the saturated framework.

para-Substituted Phenyl Bioisostere Library Synthesis

The target compound provides the core 2-oxabicyclo[2.2.2]octane scaffold with a versatile bromomethyl handle for divergent synthesis. The scaffold's geometric parameters (2.6 Å inter-substituent distance, φ = 176° exit vector) [1] closely match para-phenyl geometry, making it suitable for systematic replacement of phenyl rings across diverse chemotypes. The trans stereochemistry ensures consistent spatial orientation of substituents, enabling reliable structure-activity relationship (SAR) analysis across compound series.

Physicochemical Property Optimization of Lipophilic Lead Compounds

Leads containing multiple phenyl rings frequently exhibit poor aqueous solubility and high LogP, limiting oral bioavailability. The 2-oxabicyclo[2.2.2]octane scaffold reduces calculated LogP by approximately 0.5–1.0 units relative to the all-carbon bicyclo[2.2.2]octane analog [1] while preserving the phenyl-like geometry. The target compound enables medicinal chemistry teams to systematically replace offending phenyl rings with this less lipophilic, more soluble saturated scaffold, directly addressing solubility-limited absorption issues.

Quote Request

Request a Quote for 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.